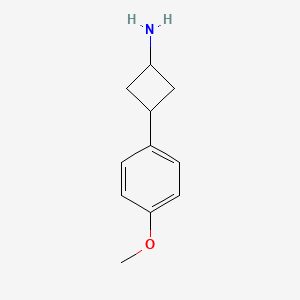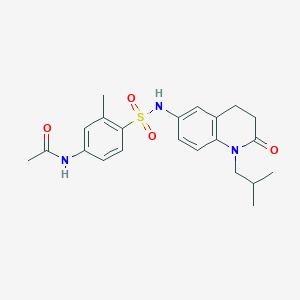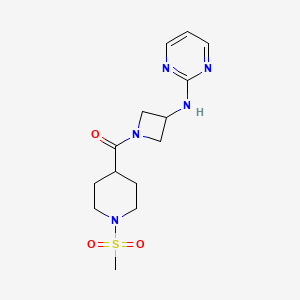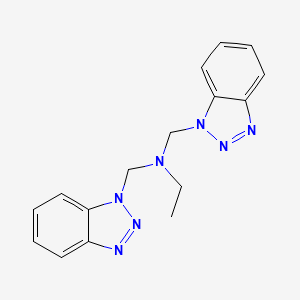![molecular formula C19H17F3N2O6 B2981858 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 1396873-29-2](/img/structure/B2981858.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis of this compound is not detailed in the literature, similar compounds have been synthesized via various methods. For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another method involves the cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and similar compounds in the literature. It likely contains a benzo[d][1,3]dioxol-5-yl group, a hydroxypropyl group, and a 4-(trifluoromethoxy)phenyl group, all connected by an oxalamide linkage .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, similar compounds have been used in the synthesis of anticancer agents, where they undergo reactions such as Pd-catalyzed C-N cross-coupling . They may also undergo reactions with sodium borohydride or rongalite .Scientific Research Applications
Organic Synthesis and Catalysis
Mix-and-Heat Benzylation of Alcohols
A stable, neutral organic salt, 2-Benzyloxy-1-methylpyridinium triflate, has been shown to convert alcohols into benzyl ethers upon warming. This methodology underscores the potential utility of similar compounds in organic synthesis, particularly in the benzylation of a wide range of alcohols with good to excellent yield (Poon & Dudley, 2006).
Herbicide Design and Synthesis
Herbicidal Activity of Pyrazole Benzophenone Derivatives
A series of 1-acyl-3-phenyl-pyrazol benzophenones, designed and synthesized for their herbicidal activity, demonstrates the potential of structurally similar compounds in agriculture. These derivatives showed significant herbicidal activity, suggesting the possibility of designing new herbicides based on similar chemical frameworks (Fu et al., 2017).
Antimicrobial Degradation
Electro-Fenton Degradation of Antimicrobials
The electro-Fenton systems' capability to degrade antimicrobials like triclosan and triclocarban suggests a potential application for similar compounds in environmental remediation. These systems utilize hydroxyl radicals for degradation, indicating that compounds with the ability to generate or interact with radicals might be useful in the detoxification of environmental contaminants (Sirés et al., 2007).
Antioxidant Research
Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives
The synthesis and characterization of oxazole-5(4H)-one derivatives underscore the potential antioxidant activity of structurally related compounds. Given the significant inhibition of microsomal ethoxyresorufin-O-deethylase (EROD) activity by these derivatives, similar compounds could be explored for their antioxidant properties and potential therapeutic applications (Kuş et al., 2017).
Complex Formation and Chelation
Complex Formation of ICL670 and Related Ligands with FeIII and FeII
The study on complex formation of ICL670 with iron ions highlights the potential use of structurally related compounds in chelation therapy, especially for conditions such as iron overload. This research area could be relevant for designing new drugs based on similar chemical structures (Steinhauser et al., 2005).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O6/c1-18(27,11-2-7-14-15(8-11)29-10-28-14)9-23-16(25)17(26)24-12-3-5-13(6-4-12)30-19(20,21)22/h2-8,27H,9-10H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWAQDXCRPWDDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OC(F)(F)F)(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2981790.png)



![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)

![ethyl 2-[4-(4-isopropylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2981797.png)
